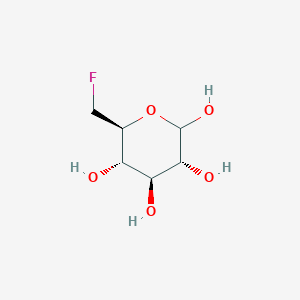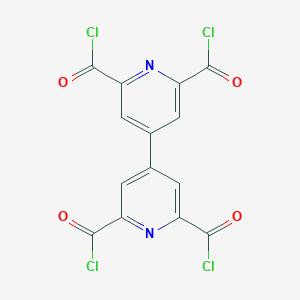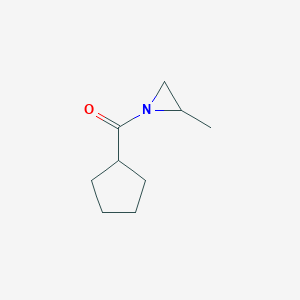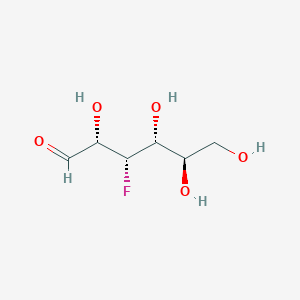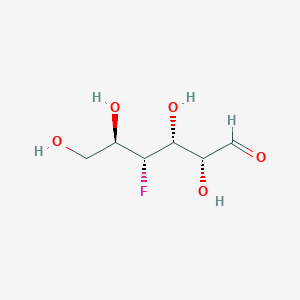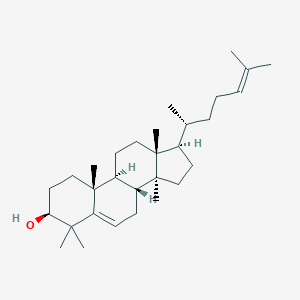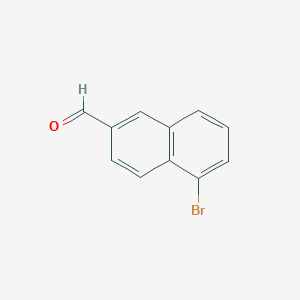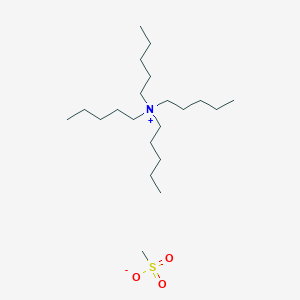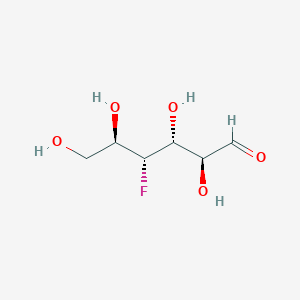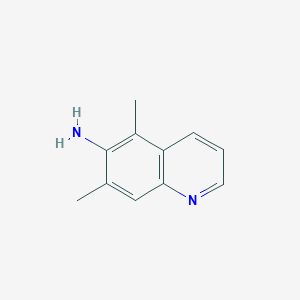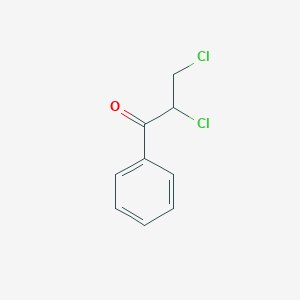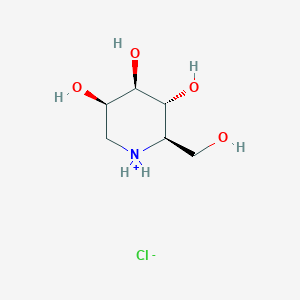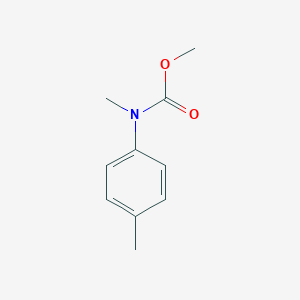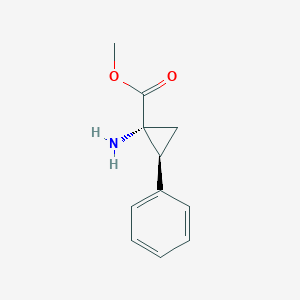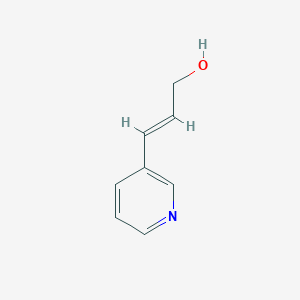
3-(3-Pyridyl)-2-propen-1-OL
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(3-Pyridyl)-2-propen-1-OL and related compounds involves multiple strategies, including vinylation of commercially available picolinaldehyde. This process has been employed for the synthesis of the indolizidine skeleton, with bromination, reduction, and nucleophilic substitution allowing the conversion of the starting material into complex organic structures (Giomi et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(3-Pyridyl)-2-propen-1-OL has been characterized by various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal details about the compound's geometry, intermolecular interactions, and the influence of different substituents on the molecule's overall structure (Wang et al., 2013).
Chemical Reactions and Properties
3-(3-Pyridyl)-2-propen-1-OL participates in a variety of chemical reactions, showcasing its reactivity and utility in organic synthesis. For instance, it has been shown to behave as a Hantzsch ester mimic for the metal-free reduction of nitro groups to amino functions, demonstrating its versatility in the formation of functionalized aminoacylpyridines (Giomi et al., 2008).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
A conductive polymer membrane was fabricated by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3- (3-pyridyl) acrylic acid) (PPAA) film . This membrane was used for electrochemically simultaneously detecting catechol (CC) and hydroquinone (HQ) .
Methods of Application or Experimental Procedures
The drop-casting method was employed to coat MWCNTs on the glassy carbon electrode (GCE) surface, and PPAA was then electropolymerized onto the surface of the MWCNTs/GCE to form PPAA-MWCNTs membrane . Cyclic voltammetry experiments were conducted, and differential pulse voltammetry was adopted for simultaneous detection purposes .
Results or Outcomes
The proposed membrane exhibited an electrocatalytic effect on CC and HQ, owing to the synergistic effect of PPAA and MWCNTs . A concentration increase was found in the range of 1.0 × 10 −6 mol/L~1.0 × 10 −4 mol/L, and it exhibited a good linear relationship with satisfactory detection limits of 3.17 × 10 −7 mol/L for CC and 2.03 × 10 −7 mol/L for HQ . The constructed membrane showed good reproducibility and stability .
2. Preparation of Aminomethyl Benzimidazoles and Aminopyridines
Summary of the Application
“3-(3-Pyridyl)-2-propen-1-OL” is used as a synthetic intermediate to prepare aminomethyl benzimidazoles and aminopyridines . These compounds act as inhibitors of gelatinase B and antibacterial enoyl acyl carrier protein reductase .
Results or Outcomes
The outcomes of these syntheses are the production of aminomethyl benzimidazoles and aminopyridines . These compounds have shown potential as inhibitors of gelatinase B and antibacterial enoyl acyl carrier protein reductase .
Safety And Hazards
Like many organic compounds, “3-(3-Pyridyl)-2-propen-1-OL” should be handled with care. It’s important to use appropriate safety measures when handling and storing the compound111213.
Zukünftige Richtungen
The future directions of research into “3-(3-Pyridyl)-2-propen-1-OL” and similar compounds would likely depend on their potential applications. For example, if the compound shows promise as a pharmaceutical, further research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials141516.
Please note that this is a general analysis based on the structure of the compound and the typical properties of similar compounds. For a more accurate analysis, more specific information about “3-(3-Pyridyl)-2-propen-1-OL” would be needed. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCHWDTMRVOJD-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295549 | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridyl)-2-propen-1-OL | |
CAS RN |
120277-39-6 | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



